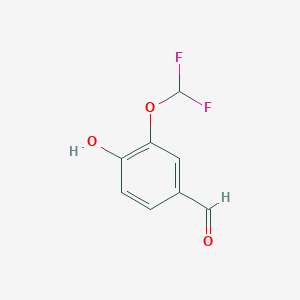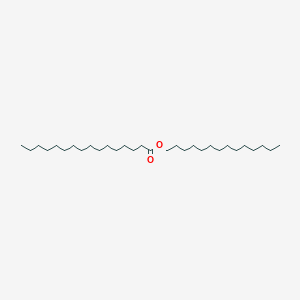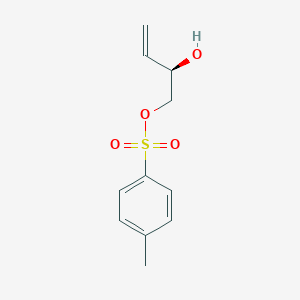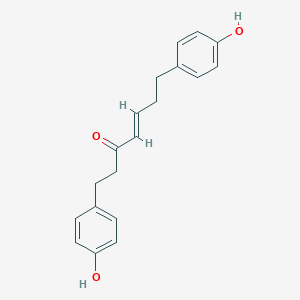
Platyphyllenone
Overview
Description
Platyphyllenone is a type of diarylheptanoid, a class of natural compounds known for their diverse biological activities. It is primarily derived from the wood of Alnus japonica, a species of alder tree. This compound has garnered significant attention due to its potential anti-inflammatory, chemoprotective, and anti-metastatic properties .
Mechanism of Action
Target of Action
Platyphyllenone, a type of diarylheptanoid, primarily targets the AKT and JNK Mitogen-Activated Protein Kinase (MAPK) pathways . It also modulates the expression of Cathepsin L , a protease involved in protein degradation .
Mode of Action
This compound interacts with its targets in a dose-dependent manner . It significantly decreases the phosphorylation of AKT and increases the phosphorylation of JNK1/2 in the MAPK signaling pathway . It also reduces the expression of Cathepsin L .
Biochemical Pathways
This compound affects multiple biochemical pathways. It induces autophagy and apoptosis by modulating the AKT and JNK MAPK pathways . It also influences the epithelial–mesenchymal transition process by reducing p38 phosphorylation, decreasing β-catenin and Slug, and increasing E-cadherin expression .
Result of Action
This compound has been shown to induce both autophagy and apoptosis in oral cancer cells . It promotes the cleavage of PARP; caspase-3, -8, and -9 protein expression; and also leads to cell cycle arrest at the G2/M phase . Furthermore, it significantly inhibits the motility, migration, and invasion of human oral cancer cells .
Biochemical Analysis
Biochemical Properties
Platyphyllenone plays a significant role in biochemical reactions, particularly in the modulation of signaling pathways. It interacts with various enzymes and proteins, including caspase-3, caspase-8, caspase-9, and poly (ADP-ribose) polymerase (PARP). These interactions lead to the induction of apoptosis and autophagy in cancer cells . This compound also affects the mitogen-activated protein kinase (MAPK) pathways, specifically by decreasing phosphorylated AKT and increasing phosphorylated JNK1/2 .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell cycle regulation, apoptosis, and autophagy. In oral cancer cells, this compound promotes cell cycle arrest at the G2/M phase and induces apoptosis through the activation of caspases and cleavage of PARP . Additionally, this compound up-regulates LC3-II and p62 protein expression, indicating its role in autophagy induction . These effects highlight the potential of this compound as a chemopreventive agent against cancer proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key signaling pathways and biomolecules. This compound modulates the AKT and JNK MAPK pathways, leading to the induction of apoptosis and autophagy . It decreases the phosphorylation of AKT, which is associated with cell survival, and increases the phosphorylation of JNK1/2, which is linked to stress responses and apoptosis . These interactions result in the activation of caspases and the cleavage of PARP, ultimately leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time this compound exhibits stability in vitro, maintaining its activity over extended periodsStudies have shown that this compound can induce sustained autophagy and apoptosis in cancer cells, suggesting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively induce apoptosis and autophagy without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cell death and tissue damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects the MAPK pathways, influencing the phosphorylation status of key proteins involved in cell survival and apoptosis
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function. This compound’s ability to modulate signaling pathways and induce apoptosis and autophagy is closely linked to its distribution within cellular compartments .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects on key signaling pathways and biomolecules, ultimately leading to the induction of apoptosis and autophagy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Platyphyllenone can be synthesized through various chemical routes. One common method involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, followed by cyclization and subsequent oxidation to yield this compound. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 6-8 hours .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the wood of Alnus japonica. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to obtain this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Platyphyllenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound yields dihydrothis compound.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine and nitric acid are used for electrophilic substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Dihydrothis compound
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its anti-cancer properties, particularly in inhibiting the metastasis of oral cancer cells
Industry: Potential use in developing anti-inflammatory and chemoprotective agents.
Comparison with Similar Compounds
Platyphyllenone is unique among diarylheptanoids due to its specific molecular structure and biological activities. Similar compounds include:
Curcumin: Another diarylheptanoid with anti-inflammatory and anti-cancer properties.
Gingerol: Found in ginger, known for its anti-inflammatory and antioxidant effects.
Hirsutenone: A diarylheptanoid with similar anti-inflammatory properties
This compound stands out due to its potent anti-metastatic effects and its ability to modulate multiple cellular pathways, making it a promising candidate for further research and therapeutic development .
Properties
IUPAC Name |
(E)-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h2,4-6,8-9,11-14,21-22H,1,3,7,10H2/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKJADRKBZHVCY-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=CC(=O)CCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC/C=C/C(=O)CCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346755 | |
| Record name | Platyphyllenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56973-65-0 | |
| Record name | Platyphyllenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56973-65-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Platyphyllenone and how does it affect cancer cells?
A1: this compound exerts its anticancer effects primarily through the modulation of two key signaling pathways: AKT and JNK mitogen-activated protein kinase (MAPK) pathways [, ]. Specifically, it inhibits the phosphorylation of AKT, a protein kinase involved in cell survival and proliferation, and activates the phosphorylation of JNK1/2, a subgroup of MAPKs involved in stress response and apoptosis []. This dual modulation leads to a decrease in cancer cell proliferation and an increase in apoptosis, a form of programmed cell death. Furthermore, this compound has been shown to reduce β-catenin and Slug expression, increase E-cadherin expression, and reduce cathepsin L expression, leading to a reduction in cancer cell migration and invasion [].
Q2: What is the structural characterization of this compound?
A2: this compound is a diarylheptanoid, a class of natural products characterized by two aromatic rings linked by a seven-carbon chain. Its molecular formula is C21H22O5 and its molecular weight is 354.4 g/mol []. Detailed spectroscopic data, including NMR and mass spectrometry data, can be found in the cited research articles, particularly [] and [].
Q3: How does the structure of this compound impact its anticancer activity?
A3: While specific structure-activity relationship (SAR) studies focusing on this compound are limited in the provided research, it can be inferred that the presence of specific functional groups on the diarylheptanoid skeleton is crucial for its activity. For instance, the hydroxyl groups on the aromatic rings are likely involved in hydrogen bonding interactions with its target proteins. Modifications to these groups could potentially alter its binding affinity and consequently, its potency and selectivity []. Further SAR studies would be required to fully elucidate the impact of structural modifications on this compound’s activity.
Q4: What analytical techniques are used to study this compound?
A7: Various analytical techniques are employed to characterize, quantify, and monitor this compound. These include high-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detection (DAD) and mass spectrometry (MS) []. These methods allow for the separation, identification, and quantification of this compound in complex mixtures, including biological samples. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation and determining the compound's purity [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


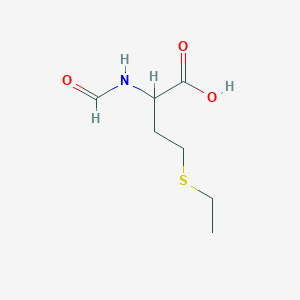
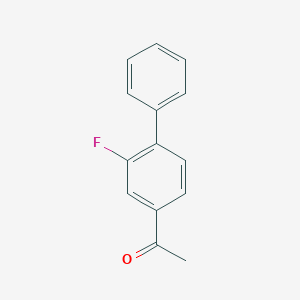
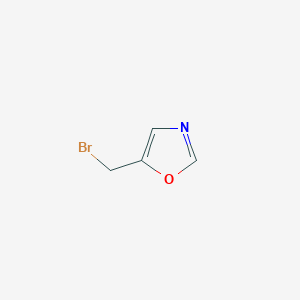
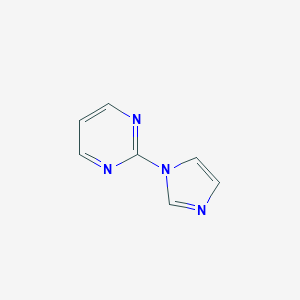

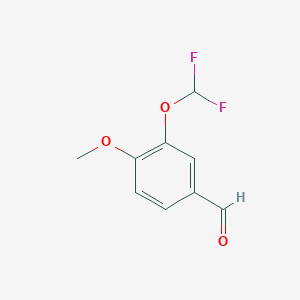
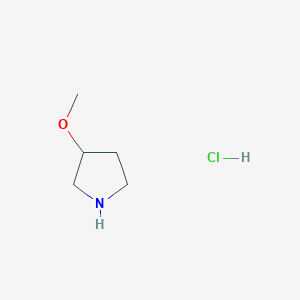

![(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B143669.png)
